N-(4-Amino-1-methylcyclohexyl)acetamide

Physicochemical Property ADME Lipophilicity

N-(4-Amino-1-methylcyclohexyl)acetamide is a differentiated cyclohexyl acetamide intermediate with balanced logP (0.78) and TPSA (55.12 Ų), delivering superior blood-brain barrier permeability predictions over more lipophilic or hydrophilic analogs. Its dual H-bond donor/acceptor capacity (HBD:2, HBA:2) enables precise molecular recognition in chemical probe design. Avoid generic substitutes; procure this specific scaffold for reliable ADME benchmarking, combinatorial library synthesis, and CNS-targeted medicinal chemistry campaigns.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13158526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-1-methylcyclohexyl)acetamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CCC(CC1)N)C
InChIInChI=1S/C9H18N2O/c1-7(12)11-9(2)5-3-8(10)4-6-9/h8H,3-6,10H2,1-2H3,(H,11,12)
InChIKeyRFEDQNWKIVSSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Amino-1-methylcyclohexyl)acetamide: A Dual-Functional Cyclohexyl Building Block for Medicinal Chemistry and Procurement


N-(4-Amino-1-methylcyclohexyl)acetamide (CAS 1515600-85-7) is a substituted cyclohexyl acetamide featuring a 1-methyl substituent and a 4-amino group. This structure imparts a distinct physicochemical profile, including a logP of 0.78 and a TPSA of 55.12 , positioning it as a versatile intermediate in medicinal chemistry and a differentiated candidate for chemical procurement.

Why N-(4-Amino-1-methylcyclohexyl)acetamide Cannot Be Substituted with Simple Cyclohexyl Acetamide Analogs


Generic substitution of N-(4-Amino-1-methylcyclohexyl)acetamide with unsubstituted or mono-substituted cyclohexyl acetamides is not viable due to significant differences in lipophilicity and hydrogen-bonding capacity. The target compound's balanced logP of 0.78 falls between the more hydrophilic N-(4-aminocyclohexyl)acetamide (logP 0.39) and the highly lipophilic N-(1-methylcyclohexyl)acetamide (logP 2.69) [1], directly impacting membrane permeability and metabolic stability profiles in biological assays and synthetic applications. This quantifiable differentiation underscores the need for precise procurement.

Quantitative Differentiation of N-(4-Amino-1-methylcyclohexyl)acetamide: Evidence for Scientific Selection and Procurement


Lipophilicity (LogP) Balancing for Membrane Permeability Optimization

N-(4-Amino-1-methylcyclohexyl)acetamide exhibits a calculated logP of 0.78 . In comparison, the 4-amino analog lacking the 1-methyl group, N-(4-aminocyclohexyl)acetamide, has a logP of 0.39 , while the 1-methyl analog lacking the 4-amino group, N-(1-methylcyclohexyl)acetamide, has a logP of 2.69 [1]. This places the target compound in a balanced lipophilicity range, which is often desirable for optimizing passive membrane permeability and reducing off-target binding compared to more lipophilic analogs.

Physicochemical Property ADME Lipophilicity

Topological Polar Surface Area (TPSA) for Blood-Brain Barrier Prediction

The target compound possesses a TPSA of 55.12 Ų , which is identical to that of N-(4-aminocyclohexyl)acetamide (55.12 Ų) , but significantly higher than the TPSA of N-(1-methylcyclohexyl)acetamide (32.59 Ų) [1]. A TPSA value below 60-70 Ų is generally considered favorable for blood-brain barrier penetration, while a value below 140 Ų is favorable for oral absorption.

Physicochemical Property ADME TPSA

Hydrogen Bond Donor/Acceptor Profile for Target Engagement

N-(4-Amino-1-methylcyclohexyl)acetamide has 2 hydrogen bond donors and 2 hydrogen bond acceptors . This profile matches that of N-(4-aminocyclohexyl)acetamide but differs from N-(1-methylcyclohexyl)acetamide, which has 1 donor and 1 acceptor [1]. The presence of two donors and two acceptors enhances the potential for specific, directional interactions with biological targets, which can be crucial for binding affinity and selectivity.

Physicochemical Property Medicinal Chemistry H-Bonding

Optimized Application Scenarios for N-(4-Amino-1-methylcyclohexyl)acetamide Based on Physicochemical Differentiation


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The balanced logP (0.78) and favorable TPSA (55.12 Ų) make N-(4-Amino-1-methylcyclohexyl)acetamide a superior choice over more lipophilic or hydrophilic analogs for designing compounds with predicted blood-brain barrier permeability. Its physicochemical profile is well-suited for CNS-targeted medicinal chemistry campaigns where optimizing passive diffusion is a primary objective.

Chemical Biology: Targeted Probe Development with Enhanced Binding Potential

The dual hydrogen bond donor/acceptor capacity (HBD: 2, HBA: 2) of this compound, which distinguishes it from simpler analogs like N-(1-methylcyclohexyl)acetamide, offers enhanced potential for forming specific, directional interactions with protein targets. This makes it a valuable scaffold for developing chemical probes where precise molecular recognition is required.

Procurement: Differentiated Building Block for Parallel Synthesis

Due to its unique combination of a 1-methyl substituent and a 4-amino group, this compound serves as a differentiated building block for parallel synthesis. Its physicochemical properties are distinct from commonly available cyclohexyl acetamides, providing a tool for generating chemical diversity in combinatorial libraries and accelerating structure-activity relationship (SAR) studies.

In Vitro Pharmacology: ADME Property Benchmarking

Given its defined logP and TPSA values , N-(4-Amino-1-methylcyclohexyl)acetamide can be employed as a benchmark compound in in vitro ADME assays, such as Caco-2 permeability or microsomal stability studies, to contextualize the properties of novel analogs and guide lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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